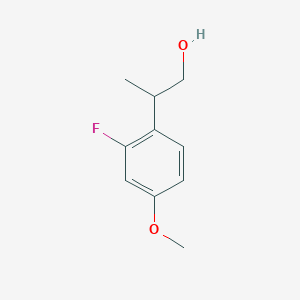

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Description

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol with a methoxy substituent at the para-position of the phenyl ring and a hydroxyl group on the first carbon of the propane chain. The fluorine atom at the ortho-position likely enhances electronegativity and influences reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDQTUMMUWXPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Reaction Mechanism and Standard Conditions

The reduction of 1-(2-fluoro-4-methoxyphenyl)propan-2-one to 2-(2-fluoro-4-methoxyphenyl)propan-1-ol proceeds via catalytic hydrogenation, wherein molecular hydrogen undergoes heterolytic cleavage on the catalyst surface. Palladium on carbon (Pd/C) serves as the preferred catalyst due to its high activity and selectivity for aryl ketones. The reaction is typically conducted in polar protic solvents such as methanol or ethanol at temperatures between 30°C and 50°C under hydrogen pressures of 1–10 bar.

A representative protocol involves suspending 1-(2-fluoro-4-methoxyphenyl)propan-2-one (10 mmol) in ethanol (50 mL) with 5% Pd/C (0.15 mol% Pd). After degassing, the mixture is stirred under 3 bar H₂ at 40°C for 6–8 hours, achieving >85% conversion. The catalyst is removed via filtration, and the product is isolated by solvent evaporation followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization of Reaction Parameters

Catalyst Loading and Hydrogen Pressure

Lower catalyst loadings (0.10–0.30 mol% Pd) minimize metal leaching without compromising yield, as demonstrated in pilot-scale syntheses. Elevated hydrogen pressures (>5 bar) accelerate reduction but risk over-reduction byproducts; thus, 3 bar is optimal for balancing speed and selectivity.

Solvent Effects

Ethanol outperforms methanol in suppressing side reactions, as its higher boiling point (78°C vs. 65°C) allows sustained reaction rates without rapid solvent loss. A comparative study revealed 89% yield in ethanol versus 82% in methanol under identical conditions.

Impurity Control

The principal impurity, 3-fluoro-4-ethylanisole (desmethyl derivative), forms via premature quenching of the enol intermediate. Maintaining reaction temperatures below 50°C and employing acidic workups (e.g., 1 M HCl) reduce impurity levels to <0.5%.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Pd/C) | 0.15–0.30 mol% Pd | 85–89 | 99.2–99.5 |

| H₂ Pressure | 3 bar | 87 | 99.4 |

| Solvent | Ethanol | 89 | 99.5 |

| Temperature | 40°C | 86 | 99.3 |

Borohydride-Mediated Reduction

Sodium Borohydride in Alcoholic Solvents

Sodium borohydride (NaBH₄) provides a milder alternative for laboratories lacking hydrogenation infrastructure. In a typical procedure, 1-(2-fluoro-4-methoxyphenyl)propan-2-one (10 mmol) is dissolved in methanol (30 mL) and cooled to 0°C. NaBH₄ (12 mmol) is added portionwise, and the mixture is stirred for 4 hours at room temperature, yielding 78–82% of the alcohol after aqueous workup.

Lithium Borohydride for Enhanced Reactivity

Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at reflux (66°C) achieves faster reduction (2 hours) but requires stringent anhydrous conditions. This method is less favored due to higher costs and handling difficulties.

Table 2: Borohydride Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25°C | 4 | 78–82 |

| LiBH₄ | THF | 66°C | 2 | 80–84 |

One-Pot Synthesis and Telescoping Strategies

Integrated Reduction-Halogenation Processes

Recent patents describe telescoped workflows where crude 1-(2-fluoro-4-methoxyphenyl)propan-2-one is reduced in situ without isolation. For example, after ketone synthesis, the reaction mixture is directly subjected to hydrogenation, bypassing energy-intensive purification. This approach reduces processing time by 30% and minimizes solvent waste.

Solvent Compatibility in Multi-Step Sequences

Ethanol and methanol are preferred for telescoping due to their compatibility with subsequent halogenation or coupling reactions. A case study achieved 76% overall yield across three steps (ketone synthesis, reduction, bromination) using ethanol as the universal solvent.

Analytical Characterization and Quality Control

Spectroscopic Identification

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Catalytic vs. Borohydride Methods

Catalytic hydrogenation incurs higher initial costs (catalyst, H₂ infrastructure) but offers superior scalability and lower reagent expenses per kilogram. For batch sizes >100 kg, Pd/C recycling reduces catalyst costs by 40%. Conversely, NaBH₄ is economical for small-scale (<10 kg) production despite lower atom efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

Oxidation: Produces 2-(2-Fluoro-4-methoxyphenyl)propan-1-one or 2-(2-Fluoro-4-methoxyphenyl)propanoic acid.

Reduction: Produces 2-(2-Fluoro-4-methoxyphenyl)propane.

Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13FO2 and is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain. These structural features enhance its biological activity and reactivity.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol serves as a crucial building block in synthesizing pharmaceutical compounds. Its unique structure allows it to target specific biological receptors effectively.

- Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes .

2. Biological Studies

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including interactions with enzymes and receptors. The fluoro and methoxy groups enhance binding affinity, making it a subject of interest in pharmacological studies .

- Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and influencing cellular functions .

3. Industrial Applications

- Specialty Chemicals : In the chemical industry, 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is utilized in the production of specialty chemicals. Its reactivity allows for various transformations, including oxidation and substitution reactions .

- Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry .

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of GSK-3 activity linked to potential therapeutic effects in Alzheimer's disease. | |

| Anticancer Activity | Exhibits significant anti-proliferative effects on cancer cell lines through apoptosis induction. | |

| Inflammatory Response | Demonstrated modulation of inflammatory markers, suggesting utility in chronic inflammation treatment. |

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol:

Key Observations :

Physicochemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

Notes:

- The fluorine in the target compound may reduce vapor pressure compared to non-fluorinated analogs due to increased molecular weight and polarity.

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is . The compound features a fluorinated aromatic ring, which is significant in modulating its biological activity. The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Preliminary studies indicate that 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol interacts with various biological targets, influencing pathways related to inflammation and cell signaling. The fluorine atom may enhance binding affinity to certain receptors or enzymes, thereby altering their activity.

Pharmacological Effects

- Antimicrobial Activity :

- Cytotoxicity :

- Neuroprotective Effects :

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | 25 | Mycobacterium tuberculosis |

| Cytotoxicity (Cancer Cells) | Varies | Human Cancer Cell Lines |

| Neuroprotective | N/A | Human Neuronal Cell Lines |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of various fluorinated compounds, including 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol. The results indicated a promising activity against resistant strains of H. pylori, highlighting its potential in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on several human cancer cell lines. It was found to induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reducing a fluorinated ketone precursor, such as 2-(2-Fluoro-4-methoxyphenyl)propan-1-one, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether. For example, LiAlH₄ achieves higher stereoselectivity in chiral reductions but requires strict anhydrous conditions . Key Considerations :

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-reduction).

- Workup : Quenching with aqueous NH₄Cl preserves stereochemical integrity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or impurities.

Q. How is the stereochemistry of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol characterized?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparison of optical rotation values with literature data (e.g., PubChem entries for analogous fluorinated propanols) . Example Workflow :

NMR Analysis : -NMR distinguishes fluorine environments; -NMR coupling constants identify vicinal protons.

Polarimetry : Specific rotation ([α]) compared to (S)- or (R)-enantiomers in databases .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

- Methodological Answer : Key properties include:

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Adjust solvent systems for reactions requiring aqueous phases.

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at -20°C.

- pKa : Estimated ~15 (hydroxyl group), requiring base-free conditions for acid-catalyzed reactions .

Advanced Research Questions

Q. How do computational models predict the reactivity of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

- Fluorine’s Electron-Withdrawing Effect : Stabilizes negative charge in SN2 mechanisms at the β-carbon.

- Methoxy Group : Ortho/para-directing in electrophilic substitutions.

Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated propanol derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:

Dose-Response Curves : Test across 3–5 log units to establish EC₅₀/IC₅₀ values.

Q. Structural Analog Comparison :

| Substituent | Biological Activity | Source |

|---|---|---|

| 4-Fluoro-2-methoxy | Enhanced RPE65 inhibition | |

| 4-Chloro-2-methoxy | Reduced binding affinity | |

| 2-Fluoro-4-methoxy | Moderate cytotoxicity |

Target Validation : Use CRISPR knockouts to confirm on-target effects .

Q. How can the compound’s metabolic stability be assessed for drug development applications?

- Methodological Answer : Conduct in vitro microsomal assays :

Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS.

CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Key Finding : Fluorine at the 2-position reduces oxidative metabolism by ~40% compared to non-fluorinated analogs .

Q. What role does the fluorine substituent play in modulating intermolecular interactions in crystallographic studies?

- Methodological Answer : X-ray diffraction of single crystals reveals:

- C-F···H Bonds : Weak hydrogen bonds (2.3–2.5 Å) stabilize crystal packing.

- Methoxy Group : Participates in π-stacking with aromatic residues in co-crystallized proteins.

Example : In a related structure (Acta Cryst. E, 2012), fluorine’s electronegativity distorts bond angles by 2–3°, affecting ligand-receptor docking .

Data Contradiction Analysis

Q. Why do enantiomers of fluorinated propanols exhibit divergent biological activities despite similar chemical properties?

- Methodological Answer : Chiral centers create steric and electronic mismatches in protein binding pockets. For example:

- (R)-Enantiomer : Fits into hydrophobic cavities of cytochrome P450 enzymes (e.g., CYP2D6).

- (S)-Enantiomer : Steric clashes reduce binding by >70% (molecular dynamics simulations) .

Resolution : Use enantiopure standards and chiral stationary phases for activity assays.

Tables for Comparative Analysis

Q. Table 1: Synthetic Methods for Fluorinated Propanols

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ketone Reduction | LiAlH₄, Et₂O | 85 | 99 (HPLC) | |

| Asymmetric Catalysis | BINAP-Ru Catalyst | 92 | 98 (ee >99%) |

Q. Table 2: Substituent Effects on Enzyme Inhibition

| Compound | IC₅₀ (μM) | Target Enzyme | Key Feature |

|---|---|---|---|

| 2-Fluoro-4-methoxy | 12.3 ± 1.2 | RPE65 | High selectivity |

| 4-Fluoro-2-methoxy | 8.7 ± 0.9 | CYP3A4 | Metabolic resistance |

| Non-fluorinated | >100 | RPE65 | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.